

evaluating the synergistic effects of Metominostrobin with other pesticides

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Compound of Interest		
Compound Name:	Metominostrobin	
Cat. No.:	B8650213	Get Quote

Synergistic Combinations of Metominostrobin Fungicide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Metominostrobin, a broad-spectrum QoI (Quinone outside inhibitor) fungicide, demonstrates significantly enhanced and synergistic antifungal activity when combined with other classes of pesticides. This guide provides a comparative analysis of **Metominostrobin**'s performance in combination with other fungicides, supported by experimental data from in vitro and field studies. The synergistic interactions, primarily with Demethylation Inhibitor (DMI) and multi-site contact fungicides, offer improved disease control and can be a valuable strategy in resistance management.

Rationale for Synergy: Complementary Modes of Action

The enhanced efficacy of **Metominostrobin** combinations stems from the distinct biochemical pathways targeted by each component.

• **Metominostrobin**: As a QoI fungicide, **Metominostrobin** targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi. This binding action obstructs the transfer of electrons, which in turn halts ATP synthesis and leads to energy deficiency and fungal cell death.

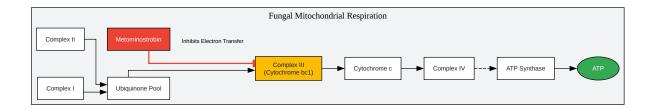


- DMI Fungicides (e.g., Tebuconazole, Prothioconazole, Difenoconazole): These fungicides inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a critical component in the biosynthesis of ergosterol. Ergosterol is an essential molecule for maintaining the integrity and functionality of the fungal cell membrane. Its depletion disrupts the cell membrane structure, leading to abnormal fungal growth and death.
- Multi-Site Contact Fungicides (e.g., Chlorothalonil): This class of fungicides acts on multiple
 metabolic pathways within the fungal cell. Chlorothalonil, for instance, inactivates sulfhydryl
 enzymes, which disrupts various metabolic processes and prevents spore germination. Due
 to its multi-site action, it has a low risk of resistance development.

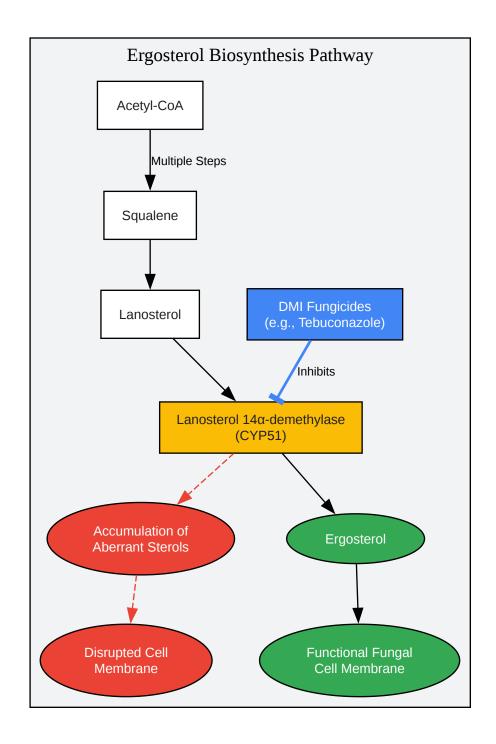
The combination of a QoI fungicide with a DMI or a multi-site fungicide creates a multi-pronged attack on the fungal pathogen, making it more difficult for the fungus to develop resistance and often resulting in a synergistic effect where the combined efficacy is greater than the sum of the individual components.

Signaling Pathway and Mechanism of Action Diagrams

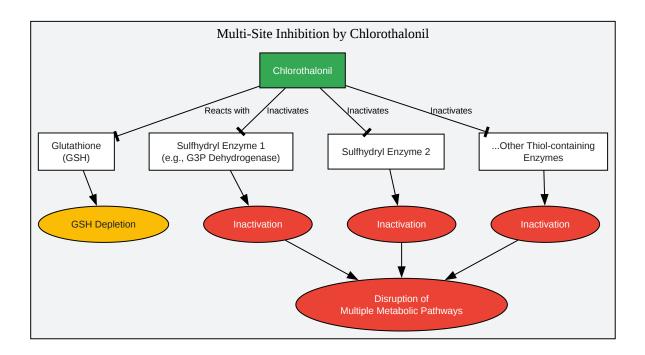




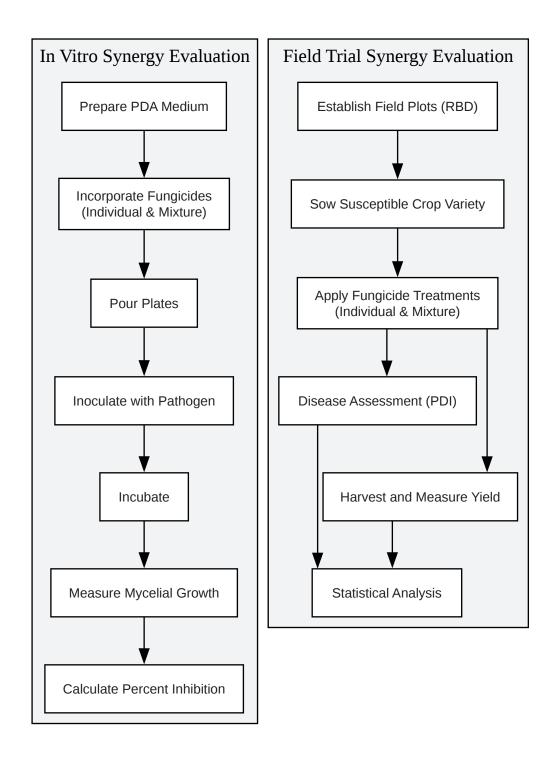












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